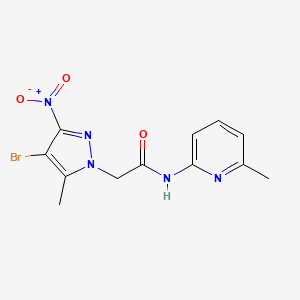

![molecular formula C20H14N2O4 B3747901 10-benzyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3747901.png)

10-benzyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Descripción general

Descripción

The compound “10-benzyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one” belongs to the class of organic compounds known as dibenzoxazepines . These are aromatic compounds containing a dibenzoxazepine moiety, which consists of two benzene connected by an oxazepine ring .

Synthesis Analysis

The synthesis of similar compounds, dibenzoxazepinamines and quinazolinimines, has been reported . The synthesis started from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol . Good to excellent yields of the corresponding heterocycles can be achieved .Molecular Structure Analysis

The molecular structure of “10-benzyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one” would be characterized by the presence of a dibenzoxazepine core, which is a tricyclic system containing two benzene rings fused to an oxazepine ring .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

10-Benzyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a compound that has been synthesized through various chemical processes. For example, Samet et al. (2006) described a method for synthesizing dibenzo[b,f][1,4]oxazepin-11(10H)-ones through base-catalyzed intramolecular nucleophilic substitution, where the nitro group in the product could also be replaced with O- and S-nucleophiles (Samet et al., 2006). Similarly, Samet et al. (2005) prepared substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid, noting a contrast in reactivity compared to nitro-substituted benzoannulated five-membered heterocycles (Samet et al., 2005).

Sapegin et al. (2008) developed a new approach for constructing tricyclic dibenzo[b,f][1,4]oxazepin-11(10H)-one systems based on o-nitrochloro derivatives of benzene and pyridine (Sapegin et al., 2008).

Biological Activity and Potential Therapeutic Uses

In the field of medicinal chemistry, the dibenzo[b,f][1,4]oxazepin-11(10H)-one scaffold has been explored for its potential therapeutic applications. For instance, Klunder et al. (1992) found that certain derivatives of dibenz[b,f][1,4]oxazepin-11(10H)-one inhibited human immunodeficiency virus type 1 reverse transcriptase, which could be significant for HIV treatment (Klunder et al., 1992).

Chen et al. (2016) synthesized modified salicylanilides and their corresponding 10-phenyldibenzo[b,f][1,4]oxazepin-11(10H)-one derivatives, investigating their effects on RANKL-induced osteoclast formation. They identified potent anti-osteoclastogenic compounds, suggesting potential applications in treating osteoclast-related diseases (Chen et al., 2016).

Other Applications

Dibenz[b,f][1,4]oxazepin-11(10H)-one compounds also have applications in other scientific domains. For example, Brewster et al. (1976) studied the oxidation of dibenz[b,f][1,4]oxazepines, providing insights into the chemical behavior of these compounds (Brewster et al., 1976). In another study, Brewster et al. (1976) prepared isomeric monohydroxydibenz[b,f][1,4]oxazepin-11(10H)-ones and examined their mass spectra, contributing to the understanding of their structural properties (Brewster et al., 1976).

Gerasimova et al. (1989) explored polyfluorinated dibenz[b,f][1,4]oxazepines, focusing on syntheses and properties, highlighting the diverse applications of these compounds (Gerasimova et al., 1989).

Propiedades

IUPAC Name |

5-benzyl-9-nitrobenzo[b][1,4]benzoxazepin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4/c23-20-16-11-10-15(22(24)25)12-19(16)26-18-9-5-4-8-17(18)21(20)13-14-6-2-1-3-7-14/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBSVYSMVOGKPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3OC4=C(C2=O)C=CC(=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-benzyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-bromophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B3747824.png)

![10-fluoro-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one](/img/structure/B3747833.png)

![methyl 6-oxo-3,4-dihydro-2H,6H-[1,3]thiazino[2,3-b]quinazoline-9-carboxylate](/img/structure/B3747839.png)

![2-[(1,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B3747850.png)

![8-methoxy-3-[(4-methylpiperazin-1-yl)carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B3747860.png)

![N-(3-chloro-4-fluorophenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide](/img/structure/B3747867.png)

![2-(1H-benzimidazol-2-yl)-4-{[(4-chlorophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3747874.png)

![8-(diethylamino)-7-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3747882.png)

![isopropyl 4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)butanoate](/img/structure/B3747886.png)

![ethyl [4-(6-ethyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)phenyl]acetate](/img/structure/B3747889.png)